Lipophilicity Gap: Lower logP vs. [3,4-b] Isomer Enables Distinct ADME Profiles
tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate exhibits a computed XLogP3-AA of 2.3, while the [3,4-b] isomer (CAS 174180-77-9) displays a higher logP of 2.52 [1]. This 0.22 log unit difference, though modest, translates to measurable differences in aqueous solubility and membrane permeability, critical for optimizing lead candidates. The lower lipophilicity of the [4,3-b] isomer may reduce off-target binding and improve developability in oral drug programs.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 (PubChem, 2025) |
| Comparator Or Baseline | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 174180-77-9): LogP = 2.52 (Chemsrc, 2024) |
| Quantified Difference | ΔlogP = -0.22 (9.5% lower) |
| Conditions | Computed values from PubChem and Chemsrc databases |
Why This Matters
A lower logP can improve aqueous solubility and reduce hERG binding, directly impacting lead optimization decisions where lipophilicity is a key parameter.
- [1] PubChem. (2025). tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate. Computed XLogP3-AA = 2.3. View Source
